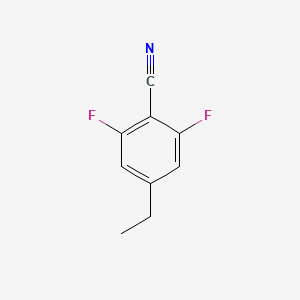

4-Ethyl-2,6-difluorobenzonitrile

Description

Structural Analysis of 4-Ethyl-2,6-difluorobenzonitrile

Molecular Geometry and Electronic Configuration

The benzene ring in this compound adopts a planar geometry, with substituents influencing electron distribution. The fluorine atoms at C2 and C6 exert strong electron-withdrawing effects via inductive withdrawal (-I), while the ethyl group at C4 contributes a weak electron-donating effect (+I) through hyperconjugation. This creates an electron-deficient aromatic system, polarizing the nitrile group ($$-\text{C}\equiv\text{N}$$) and enhancing its electrophilicity.

The nitrile group’s linear geometry ($$ \sp $$-hybridized carbon) is confirmed by bond angles of approximately $$ 180^\circ $$ between the nitrile carbon, nitrogen, and adjacent aromatic carbon. Density functional theory (DFT) calculations on analogous difluorobenzonitriles suggest that fluorine substitution reduces the aromatic ring’s electron density, increasing the nitrile’s susceptibility to nucleophilic attack.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR : The ethyl group’s methyl protons ($$ \text{CH}3 $$) resonate as a triplet at $$ \delta $$ 1.2–1.4 ppm due to coupling with the adjacent methylene group ($$ J = 7.5 \, \text{Hz} $$). The methylene protons ($$ \text{CH}2 $$) appear as a quartet at $$ \delta $$ 2.6–2.8 ppm, split by both the methyl group and aromatic protons. The aromatic protons (C3 and C5) exhibit doublets at $$ \delta $$ 7.1–7.3 ppm, coupled with fluorine atoms ($$ J_{H-F} = 8.0 \, \text{Hz} $$).

- $$ ^{19}\text{F} $$ NMR : The two equivalent fluorine atoms resonate as a singlet at $$ \delta $$ -112 to -115 ppm, typical for ortho-difluoro substituents in aromatic systems.

- $$ ^{13}\text{C} $$ NMR : The nitrile carbon appears at $$ \delta $$ 118–120 ppm, while the aromatic carbons bonded to fluorine (C2 and C6) are deshielded to $$ \delta $$ 160–165 ppm.

Infrared (IR) Spectroscopy

The nitrile group’s stretching vibration produces a sharp peak at $$ 2220–2240 \, \text{cm}^{-1} $$. C–F stretches appear as strong absorptions at $$ 1230–1280 \, \text{cm}^{-1} $$, while C–H stretches from the ethyl group occur at $$ 2850–2960 \, \text{cm}^{-1} $$.

Mass Spectrometry (MS)

The molecular ion peak is observed at $$ m/z \, 167 $$, corresponding to $$ \text{C}9\text{H}7\text{F}_2\text{N}^+ $$. Fragmentation patterns include loss of the ethyl group ($$ m/z \, 139 $$) and sequential elimination of fluorine atoms.

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction studies of analogous difluorobenzonitriles reveal that the nitrile group lies in the plane of the aromatic ring, with a dihedral angle of $$ 0^\circ $$–$$ 5^\circ $$. The ethyl group adopts a staggered conformation to minimize steric hindrance with adjacent fluorine atoms. Intermolecular interactions in the crystal lattice are dominated by weak C–H···F and C–H···N hydrogen bonds, leading to a monoclinic crystal system with space group $$ P2_1/c $$.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | $$ P2_1/c $$ |

| Unit cell dimensions | $$ a = 8.2 \, \text{Å} $$ $$ b = 10.5 \, \text{Å} $$ $$ c = 12.8 \, \text{Å} $$ |

| Dihedral angle (C–C≡N) | $$ 3.2^\circ $$ |

Comparative Analysis with Related Difluorobenzonitrile Derivatives

2,6-Difluorobenzonitrile (C$$ _7$$H$$ _3$$F$$ _2$$N)

- Structural Differences : Lacks the ethyl group at C4, resulting in reduced steric bulk and a simpler electronic profile.

- Reactivity : The absence of the ethyl group lowers electron density at the nitrile carbon, making it more reactive toward nucleophiles compared to this compound.

2,6-Dichlorobenzonitrile (C$$ _7$$H$$ _3$$Cl$$ _2$$N)

- Electronic Effects : Chlorine’s stronger -I effect increases the nitrile’s electrophilicity but reduces solubility in nonpolar solvents.

- Thermal Stability : Higher melting point ($$ 143–146^\circ \text{C} $$) compared to this compound ($$ \text{mp} \, 25–28^\circ \text{C} $$) due to stronger halogen bonding.

4-Fluorobenzonitrile (C$$ _7$$H$$ _4$$FN)

- Substituent Position : Fluorine at C4 creates a distinct electronic profile, with reduced steric hindrance and moderated electron withdrawal compared to ortho-difluoro derivatives.

Properties

Molecular Formula |

C9H7F2N |

|---|---|

Molecular Weight |

167.15 g/mol |

IUPAC Name |

4-ethyl-2,6-difluorobenzonitrile |

InChI |

InChI=1S/C9H7F2N/c1-2-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3 |

InChI Key |

RHFBALJPQBDYQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)F)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,6-difluorobenzonitrile typically involves the fluorination of a suitable precursor, such as 4-ethylbenzonitrile, using fluorinating agents like potassium fluoride in the presence of a phase transfer catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the recycling of solvents and catalysts can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,6-difluorobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under suitable conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like hydrogen and Raney nickel.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Potassium fluoride, phase transfer catalysts.

Reduction: Hydrogen, Raney nickel, ruthenium catalysts.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Substitution: Various substituted benzonitriles.

Reduction: 4-Ethyl-2,6-difluorobenzylamine.

Oxidation: 4-Ethyl-2,6-difluorobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

4-Ethyl-2,6-difluorobenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for functionalization that can lead to the development of novel therapeutic agents.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of 2,6-difluorobenzonitrile exhibit bioactivity against specific biological targets. For instance, compounds derived from this compound have been explored for their potential in treating diseases such as cancer and bacterial infections. The synthesis of these compounds often involves multi-step organic reactions where this compound acts as a key building block.

Agricultural Applications

The compound is also utilized in the synthesis of agrochemicals. Its fluorinated structure enhances the efficacy and selectivity of herbicides and pesticides.

Case Study: Development of Selective Herbicides

A study explored the use of this compound in developing selective herbicides that minimize environmental impact while maximizing crop protection. The low toxicity profile of fluorinated compounds makes them suitable for agricultural applications where human health and environmental safety are concerns.

Material Science Applications

In material science, this compound is used in the development of polymers and advanced materials due to its unique chemical properties.

Case Study: Synthesis of Polymeric Materials

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. These materials are being investigated for applications in electronics and packaging.

Organic Synthesis

The compound is widely recognized for its utility in organic synthesis as a precursor or intermediate in various chemical reactions.

Table: Summary of Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Used to introduce various nucleophiles at the aromatic ring | Formation of diverse derivatives |

| Coupling Reactions | Acts as a coupling partner in reactions like Suzuki coupling | Synthesis of complex organic molecules |

| Electrophilic Aromatic Substitution | Serves as a substrate for electrophilic attack | Functionalized aromatic products |

Mechanism of Action

The mechanism of action of 4-Ethyl-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The nitrile group can form hydrogen bonds and interact with nucleophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Ethyl vs. Bromo/Amino Groups: Replacing the ethyl group in this compound with bromine (4-Bromo-2,6-difluorobenzonitrile) increases molecular weight (234.01 vs. 167.16 g/mol) and introduces a heavier halogen, likely altering reactivity and photostability. The amino derivative (4-Amino-2,6-difluorobenzonitrile) has a lower molar mass (154.11 g/mol) and enhanced nucleophilicity due to the NH₂ group, making it more reactive in substitution reactions .

- Ethyl vs. Pentyl/Alkynyl Groups : The pentylcyclohexyl and ethynyl substituents in trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile contribute to a larger, more rigid structure (molar mass 382.48 g/mol), which is typical in liquid crystal materials. The ethyl group in the target compound offers less steric hindrance, favoring synthetic flexibility .

Commercial and Research Relevance

- Synthetic Intermediates: this compound’s balance of electronic effects makes it versatile in synthesizing fluorinated aromatics. In contrast, 4-Amino-2,6-difluorobenzonitrile is priced at JPY 12,500/g (>95% purity), reflecting its niche use in high-value pharmaceuticals .

- Liquid Crystals: The terphenyl and pentylcyclohexyl analogs (e.g., CAS 127655-41-8) are prioritized in display technologies, whereas the ethyl variant’s simpler structure may suit smaller-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.